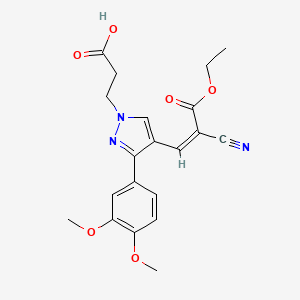

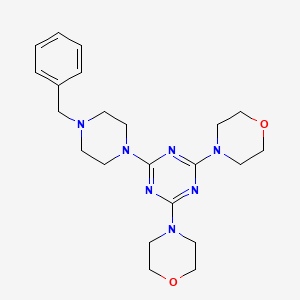

![molecular formula C27H22FN3O4S B2533045 2-Amino-4-(2-ethoxyphenyl)-6-(4-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide CAS No. 893293-17-9](/img/structure/B2533045.png)

2-Amino-4-(2-ethoxyphenyl)-6-(4-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-Amino-4-(2-ethoxyphenyl)-6-(4-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide" is a multifaceted molecule that belongs to the class of organic compounds known as benzothiazines. These compounds are characterized by a benzene ring fused to a thiazine ring. The specific structure of this compound suggests it may have interesting chemical properties and potential biological activity.

Synthesis Analysis

The synthesis of related benzothiazine derivatives typically involves multicomponent reactions, as seen in the synthesis of 2-amino-3-R-4-aryl-4H-pyrans derived from 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide . These reactions often include the interaction of benzothiazine dioxides with arylcarbaldehydes and active methylene nitriles. The synthesis process can lead to different products depending on the reactants used, and in some cases, can result in the formation of stable triethylammonium salts of bis(1H-2,1-benzothiazin-4(3H)-one 2,2-dioxides), which are novel products for this type of reaction .

Molecular Structure Analysis

The molecular structure of benzothiazine derivatives is complex and can be confirmed through various analytical techniques such as single crystal X-ray diffraction . This technique helps in understanding the precise arrangement of atoms within the molecule and can provide insights into the potential reactivity and interactions of the compound.

Chemical Reactions Analysis

Benzothiazine compounds can undergo a variety of chemical reactions. For instance, the related compound 6-amino-4-(benzo[b]thiophen-2-yl)-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile reacts with active halogen-containing reagents to afford thieno[2,3-b]pyridine derivatives and with hydrazine hydrate to give pyrazolo[3,4-b]pyridine derivatives . These reactions expand the chemical diversity of the benzothiazine core and can lead to the synthesis of compounds with different biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazine derivatives are influenced by their molecular structure. The presence of various functional groups such as amino, nitrile, and ether groups can affect the solubility, stability, and reactivity of the compound. The antimicrobial activity of some Schiff bases derived from related thiophene-carbonitrile compounds suggests that benzothiazine derivatives may also exhibit biological activities . Additionally, the inhibitory activity of certain pyranobenzothiazines against monoamine oxidase suggests potential therapeutic applications .

科学的研究の応用

Monoamine Oxidase Inhibitory Activity

This compound and its derivatives have been studied for their monoamine oxidase inhibitory activity. Ahmad et al. (2019) synthesized a series of pyranobenzothiazines, including similar compounds, and evaluated them as selective inhibitors of monoamine oxidase A and B. Their research suggested that some synthetic derivatives could potentially target these isozymes, highlighting their significance in studying neurological disorders (Ahmad et al., 2019).

Synthesis of Novel Pyrimidine and Fused Pyrimidine Derivatives

Mahmoud et al. (2011) explored the synthesis of novel pyrimidine derivatives, including compounds similar to the one . Although their synthesized compounds did not exhibit antiviral activity, this research demonstrates the versatility of these compounds in creating novel pharmaceuticals (Mahmoud et al., 2011).

Antimicrobial Activity

Mahdi (2015) investigated the antimicrobial activity of various substituted benzothiazole compounds. They synthesized a series of compounds and tested them against different bacteria, finding varying degrees of effectiveness. This research underscores the potential use of such compounds in developing new antimicrobial agents (Mahdi, 2015).

Multicomponent Synthesis Peculiarities

Lega et al. (2016) studied the synthesis of 2-amino-3-R-4-aryl-4H-pyrans, closely related to the compound . They highlighted the peculiarities in their synthesis, which is crucial for understanding the chemical pathways and potential applications of such compounds in pharmaceuticals (Lega et al., 2016).

Synthesis of Fluorinated Heterocyclic Compounds

Shi et al. (1996) conducted research on synthesizing fluorine-bearing pyrazolones, pyrimidines, and other compounds, demonstrating the broader context in which these types of compounds are synthesized and studied. This research contributes to the understanding of the compound's potential applications in various pharmaceutical contexts (Shi et al., 1996).

Anticancer Evaluation

Bekircan et al. (2008) evaluated the anticancer potential of similar compounds. Their research into the anticancer activity against various cell lines provides insights into the potential therapeutic uses of these compounds in oncology (Bekircan et al., 2008).

特性

IUPAC Name |

2-amino-4-(2-ethoxyphenyl)-6-[(4-fluorophenyl)methyl]-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22FN3O4S/c1-2-34-23-10-6-4-8-20(23)24-21(15-29)27(30)35-25-19-7-3-5-9-22(19)31(36(32,33)26(24)25)16-17-11-13-18(28)14-12-17/h3-14,24H,2,16,30H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSEDYAJYMMTMEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2C(=C(OC3=C2S(=O)(=O)N(C4=CC=CC=C43)CC5=CC=C(C=C5)F)N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

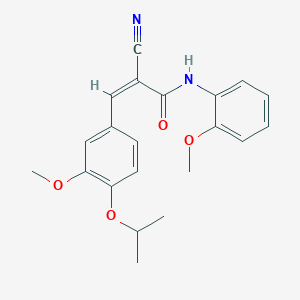

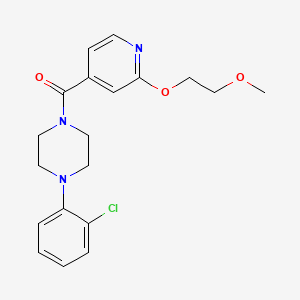

![N-(2,6-difluorophenyl)-4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate](/img/structure/B2532962.png)

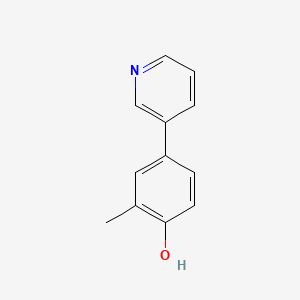

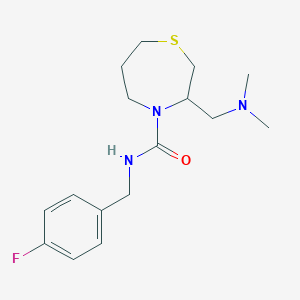

![1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-pyridin-2-ylethyl)piperidine-3-carboxamide](/img/structure/B2532966.png)

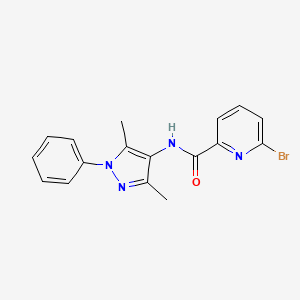

![1-(4-bromophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2532969.png)

![1'-(5-fluorobenzo[b]thiophene-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2532973.png)

![N-benzyl-1-[(2,6-dichlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2532974.png)

![4-chloro-3-methyl-N-[(4-methylphenyl)methyl]-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2532979.png)

![(5-(Aminomethyl)bicyclo[3.2.2]nonan-1-yl)methanol hydrochloride](/img/structure/B2532984.png)